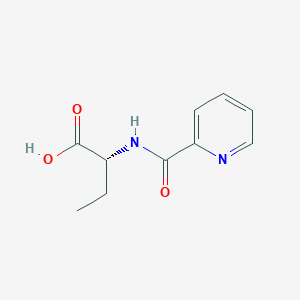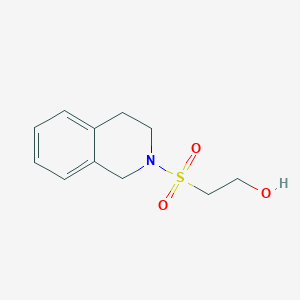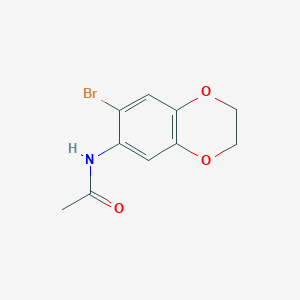
(2R)-2-(pyridine-2-carbonylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(pyridine-2-carbonylamino)butanoic acid, also known as PCA or pyridoxamine-5'-carboxylic acid, is a natural compound that has been extensively studied for its potential therapeutic applications. PCA is a derivative of vitamin B6 and is found in small amounts in certain foods such as meat, fish, and dairy products. In recent years, there has been growing interest in the synthesis, mechanism of action, and potential biomedical applications of PCA.
Mechanism of Action
The mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid is not fully understood, but it is thought to involve the inhibition of AGE formation through the trapping of reactive carbonyl species. (2R)-2-(pyridine-2-carbonylamino)butanoic acid may also act as a scavenger of free radicals, thereby reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of AGE formation, the reduction of oxidative stress and inflammation, and the improvement of insulin sensitivity. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have a protective effect on the kidneys, reducing the risk of diabetic nephropathy.
Advantages and Limitations for Lab Experiments
One advantage of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid in lab experiments is its high purity and stability, which allows for consistent and reliable results. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid is relatively inexpensive and easy to synthesize, making it accessible to researchers. However, one limitation of using (2R)-2-(pyridine-2-carbonylamino)butanoic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are many potential future directions for research on (2R)-2-(pyridine-2-carbonylamino)butanoic acid. One area of interest is the development of novel formulations of (2R)-2-(pyridine-2-carbonylamino)butanoic acid that improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-(pyridine-2-carbonylamino)butanoic acid and its potential therapeutic applications in other diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of (2R)-2-(pyridine-2-carbonylamino)butanoic acid in humans.
Synthesis Methods
(2R)-2-(pyridine-2-carbonylamino)butanoic acid can be synthesized through a multistep process starting from pyridoxine, a form of vitamin B6. The first step involves the conversion of pyridoxine to pyridoxal, followed by the reaction of pyridoxal with glycine to form pyridoxamine. Finally, pyridoxamine is carboxylated to form (2R)-2-(pyridine-2-carbonylamino)butanoic acid. This synthesis method has been optimized to produce high yields of pure (2R)-2-(pyridine-2-carbonylamino)butanoic acid, making it a viable option for large-scale production.
Scientific Research Applications
(2R)-2-(pyridine-2-carbonylamino)butanoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of diabetes and kidney disease. (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of these diseases. Additionally, (2R)-2-(pyridine-2-carbonylamino)butanoic acid has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
properties
IUPAC Name |
(2R)-2-(pyridine-2-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-7(10(14)15)12-9(13)8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,12,13)(H,14,15)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUNEYUVKKETKT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)C1=CC=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1-Methylimidazo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581613.png)
![3-amino-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7581620.png)
![Methyl 2-cyclopropyl-2-[[5-(dimethylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B7581634.png)

![2-Cyclopropyl-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetic acid](/img/structure/B7581641.png)

![2-[4-(Cyclohex-3-en-1-ylsulfamoyl)phenoxy]acetic acid](/img/structure/B7581652.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B7581678.png)


![(2R)-2-[(2,4-dimethoxyphenyl)sulfonylamino]butanoic acid](/img/structure/B7581706.png)

![(2R)-2-[(4-cyanobenzoyl)amino]butanoic acid](/img/structure/B7581720.png)